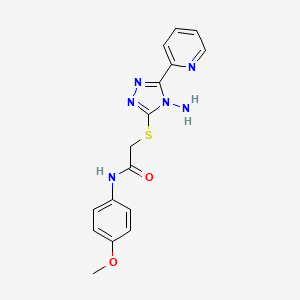

2-((4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-methoxyphenyl)acetamide

Descripción

2-((4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-methoxyphenyl)acetamide is a triazole-based acetamide derivative characterized by a pyridin-2-yl group at position 5 of the triazole ring and a 4-methoxyphenyl acetamide moiety. This compound belongs to a broader class of 1,2,4-triazole-3-thioacetamides, which are studied for their diverse biological activities, including antiviral, anti-inflammatory, and enzyme inhibitory properties .

Propiedades

IUPAC Name |

2-[(4-amino-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N6O2S/c1-24-12-7-5-11(6-8-12)19-14(23)10-25-16-21-20-15(22(16)17)13-4-2-3-9-18-13/h2-9H,10,17H2,1H3,(H,19,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRQOFQSYFGVBKU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N6O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-methoxyphenyl)acetamide typically involves the following steps:

Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and nitriles under acidic or basic conditions.

Thioether Formation:

Acetamide Formation: The final step involves the acylation of the amino group with 4-methoxyphenylacetyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the nitro or carbonyl groups, converting them to amines or alcohols, respectively.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Research has indicated that triazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to 2-((4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-methoxyphenyl)acetamide have demonstrated efficacy against various bacterial strains and fungi. The mechanism often involves inhibition of cell wall synthesis or disruption of cellular processes critical for microbial survival .

Anticancer Properties

Triazole compounds are also being explored for their potential in cancer therapy. The ability to inhibit specific enzymes involved in tumor growth has been a focal point of research. For example, some derivatives have shown promise in targeting pathways related to angiogenesis and metastasis .

Enzyme Inhibition

The compound may act as an inhibitor for various enzymes, including those involved in metabolic pathways. This characteristic is particularly valuable in drug design, where enzyme inhibitors can modulate disease processes effectively .

Case Study 1: Antimicrobial Efficacy

A study published in SpringerPlus highlighted the synthesis and characterization of transition metal complexes derived from triazole compounds similar to the target compound. These complexes exhibited enhanced antimicrobial activity compared to their non-complexed counterparts, suggesting that coordination with metal ions could potentiate their efficacy .

Case Study 2: Anticancer Activity

Another research article focused on the anticancer properties of triazole derivatives, noting that certain modifications to the triazole core improved selectivity towards cancerous cells while minimizing toxicity to normal cells. This finding underscores the importance of structural variations in enhancing therapeutic potential .

Summary of Applications

| Application Area | Description |

|---|---|

| Antimicrobial | Effective against various bacteria and fungi; mechanism involves cell wall disruption. |

| Anticancer | Potential inhibitors of tumor growth; targeting angiogenesis pathways. |

| Enzyme Inhibition | Modulates metabolic pathways; useful in drug design for various diseases. |

Mecanismo De Acción

The mechanism of action of 2-((4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-methoxyphenyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can form hydrogen bonds or coordinate with metal ions, influencing the activity of these targets. The compound may inhibit or activate specific pathways, leading to its observed biological effects.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structurally analogous compounds differ in substituents on the triazole ring and acetamide group, leading to variations in physicochemical properties and biological activities. Below is a detailed comparison:

Structural and Functional Comparison

Key Observations

Triazole Substituents: Amino vs. Alkyl Groups: The 4-amino group in the target compound and AM33 enhances hydrogen-bonding interactions compared to ethyl (VUAA1/OLC15) or allyl (6a–c) groups. This may improve binding to enzymes like reverse transcriptase . Pyridinyl vs. Both substituents enhance target affinity but through distinct mechanisms .

Acetamide Substituents :

- The 4-methoxyphenyl group (target compound and AM33) improves lipophilicity and membrane permeability compared to VUAA1’s 4-ethylphenyl or OLC15’s 4-butylphenyl groups. Methoxy groups also reduce metabolic degradation .

Biological Activity: Orco Modulation: VUAA1 and OLC15 demonstrate that minor structural changes (pyridinyl position: 3- vs. 2-) switch activity from agonist to antagonist, highlighting the sensitivity of ion channel modulation to substituent geometry . Enzyme Inhibition: AM33’s anti-HIV activity (IC50 in nanomolar range) suggests the target compound’s pyridinyl group could similarly inhibit viral enzymes, though empirical validation is needed .

Physicochemical Properties: Melting Points: Allyl-substituted analogs (6a–c) exhibit lower melting points (161–184°C) than the target compound, likely due to reduced crystallinity from the flexible allyl group . Solubility: The 4-amino group may enhance aqueous solubility compared to alkylated analogs, which could translate to better bioavailability .

Actividad Biológica

The compound 2-((4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-methoxyphenyl)acetamide is a member of the triazole family known for its diverse biological activities. This article explores the synthesis, biological mechanisms, and therapeutic potential of this compound, supported by case studies and relevant research findings.

Synthesis

The synthesis of 2-((4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-methoxyphenyl)acetamide involves several key steps:

- Formation of the Triazole Ring : The triazole ring is synthesized through cyclization reactions using hydrazine derivatives and suitable nitriles.

- Thioether Formation : The triazole derivative is reacted with a thiol to introduce the thioether linkage.

- Acetamide Formation : The final step involves acylation to form the acetamide group.

The overall yield of this synthesis can vary, with reported yields around 73% in some studies .

The biological activity of 2-((4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-methoxyphenyl)acetamide is attributed to its ability to interact with various biological targets. Triazole derivatives are known to inhibit key enzymes and disrupt cellular processes, which can lead to therapeutic effects such as:

- Antimicrobial Activity : Exhibiting significant antibacterial and antifungal properties.

- Anticancer Properties : Inducing apoptosis in cancer cells and inhibiting tumor growth.

Case Studies and Research Findings

Several studies have documented the biological activities of similar triazole compounds:

- Antibacterial Activity : A study demonstrated that triazole derivatives displayed potent activity against drug-resistant strains of bacteria, with minimum inhibitory concentrations (MICs) significantly lower than traditional antibiotics .

- Anticancer Activity : Another research highlighted that specific triazole compounds induced cell death in various cancer cell lines through apoptosis pathways, suggesting their potential as chemotherapeutic agents .

- Structure-Activity Relationship (SAR) : Investigations into the SAR of triazoles have shown that modifications on the phenyl ring significantly enhance biological activity. For instance, electron-donating groups like methoxy enhance potency against certain pathogens .

Comparative Analysis

To better understand the uniqueness and potential applications of 2-((4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-methoxyphenyl)acetamide, a comparison with similar compounds is presented below:

Q & A

Q. What is the standard synthetic route for 2-((4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-methoxyphenyl)acetamide?

Methodological Answer: The synthesis typically involves two steps:

Formation of the triazole-thione intermediate : React 4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol with a base (e.g., aqueous KOH) in ethanol.

Thioether linkage formation : Add the corresponding chloroacetamide derivative (e.g., N-(4-methoxyphenyl)chloroacetamide) under reflux (1 hour). The product is isolated via precipitation in water, followed by recrystallization from ethanol .

Key Variables : Solvent choice (ethanol or DMF), reaction time, and stoichiometry of KOH.

Q. How is the molecular structure of this compound validated?

Methodological Answer:

- ¹H NMR : Analyze proton environments (e.g., pyridinyl protons at δ 8.5–8.7 ppm, methoxyphenyl protons at δ 3.8 ppm) .

- X-ray crystallography : Resolve the triazole-thioacetamide core and confirm substituent orientation (e.g., dihedral angles between pyridinyl and methoxyphenyl groups) .

- Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 395.2) .

Advanced Research Questions

Q. How can reaction yields be optimized for this compound?

Methodological Answer:

- Solvent screening : Ethanol yields ~60–70%, while DMF may improve solubility for bulkier substituents .

- Catalyst optimization : Replace KOH with phase-transfer catalysts (e.g., TBAB) to enhance thiolate ion reactivity .

- Temperature control : Extended reflux (2–3 hours) may improve conversion but risks decomposition. Monitor via TLC (Rf ~0.5 in ethyl acetate/hexane).

Q. How to design structure-activity relationship (SAR) studies for this compound?

Methodological Answer:

- Core modifications : Replace the pyridinyl group with furan or thiophene to assess heterocycle effects on bioactivity .

- Substituent variation : Test methoxyphenyl against ethoxy or halogenated phenyl groups to evaluate electron-donating/withdrawing effects .

- Biological assays : Use in vitro anti-inflammatory models (e.g., COX-2 inhibition) and compare IC₅₀ values across derivatives .

Q. How to resolve contradictions in reported bioactivity data?

Methodological Answer:

- Standardize assays : Inconsistent IC₅₀ values may arise from cell line variability (e.g., RAW264.7 vs. THP-1 macrophages). Use a common protocol (e.g., LPS-induced TNF-α suppression) .

- Purity verification : Confirm compound purity (>95%) via HPLC (C18 column, acetonitrile/water gradient) to exclude impurities affecting results .

- Dose-response curves : Replicate studies with ≥3 independent experiments to assess reproducibility .

Safety and Handling in Academic Research

Q. What safety protocols are recommended for handling this compound?

Methodological Answer:

- PPE : Use nitrile gloves, lab coats, and goggles due to potential skin/eye irritation .

- Ventilation : Conduct reactions in a fume hood to avoid inhalation of volatile byproducts (e.g., H₂S during thiol reactions) .

- Spill management : Neutralize acidic/basic residues with sodium bicarbonate or citric acid before disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.